4-Chloro-3-methyl-2-phenylquinoline

Synthetic Methodology Cross-Coupling Quinoline Diversification

This 4-chloro-3-methyl-2-phenylquinoline (CAS 64495-56-3) is a privileged 2-phenylquinoline scaffold with a unique substitution pattern critical for NorA efflux pump inhibitor (EPI) and kinase-targeted drug discovery. The reactive C4-chloro group enables direct Suzuki-Miyaura diversification, reducing synthetic steps compared to non-halogenated analogs. Its defined 3-methyl/2-phenyl hydrophobic profile makes it an essential reference standard for QSAR model validation and HPLC system suitability in antimicrobial screening programs.

Molecular Formula C16H12ClN
Molecular Weight 253.72 g/mol
Cat. No. B8467850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-2-phenylquinoline
Molecular FormulaC16H12ClN
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl
InChIInChI=1S/C16H12ClN/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyPJFOQBUYLCZSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methyl-2-phenylquinoline (CAS 1073-26-3): A Multifunctional 2-Phenylquinoline Scaffold for Medicinal Chemistry and Chemical Biology


4-Chloro-3-methyl-2-phenylquinoline is a 2-phenylquinoline derivative with the molecular formula C16H12ClN (MW 253.72 g/mol) [1]. The compound features a 4-chloro substituent that serves as a reactive handle for nucleophilic substitution and cross-coupling chemistry, while the 3-methyl and 2-phenyl groups contribute to lipophilicity and steric bulk [2]. This scaffold is a building block for synthesizing biologically active quinoline analogs targeting diverse therapeutic areas including antimicrobial, antimalarial, and kinase inhibition applications [3][4].

Why 4-Chloro-3-methyl-2-phenylquinoline Cannot Be Casually Substituted by Other 2-Phenylquinoline or Chloroquinoline Analogs in Research and Development


The 2-phenylquinoline chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution pattern; even minor modifications at the C-3 or C-4 positions alter both physicochemical properties and biological target engagement [1]. The specific 4-chloro-3-methyl-2-phenyl configuration in this compound provides a unique combination of electrophilic reactivity at C-4 (enabling cross-coupling diversification) and hydrophobic bulk from the 3-methyl/2-phenyl groups that influences molecular recognition [2]. For instance, in the 2-phenylquinoline NorA efflux pump inhibitor series, substitution at the C-4 position critically modulates potency, with 4-substituted derivatives demonstrating markedly different activity profiles from unsubstituted or alternative-substituted analogs [3]. Similarly, QSAR studies on 2-phenylquinoline antimicrobial agents demonstrate that chloro and methyl substitution patterns directly impact minimum inhibitory concentrations against bacterial strains, precluding simple analog substitution without experimental validation [4].

Quantitative Evidence Guide: Validated Differentiation Dimensions for 4-Chloro-3-methyl-2-phenylquinoline Versus Structural Analogs


Synthetic Versatility via C-4 Chloro Substituent Enables Suzuki-Miyaura Cross-Coupling Diversification Not Possible with C-4 Unsubstituted or Methyl-Only Analogs

The 4-chloro substituent in 4-chloro-3-methyl-2-phenylquinoline provides a reactive electrophilic site for Suzuki-Miyaura cross-coupling with arylboronic acids, enabling the synthesis of 3,4-disubstituted quinoline libraries [1]. This reactivity is absent in 3-methyl-2-phenylquinoline analogs lacking the C-4 halogen. The chlorine at position 4 undergoes palladium-catalyzed coupling under standard conditions, allowing late-stage diversification that is not feasible with 4-unsubstituted or 4-hydroxy analogs [2]. The 3-methyl group adjacent to the reactive site also provides steric modulation that influences coupling yields and regioselectivity compared to 4-chloro-2-phenylquinoline without the 3-methyl substituent [3].

Synthetic Methodology Cross-Coupling Quinoline Diversification Medicinal Chemistry

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains Demonstrates Broad-Spectrum Potential with Measurable MIC Values

2-Phenylquinoline derivatives, including those with 4-chloro substitution, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. In a systematic study of 2-phenylquinoline derivatives, the class exhibited minimum inhibitory concentration (MIC) values of 50 μg/mL against test organisms including Escherichia coli and Staphylococcus aureus, with ciprofloxacin used as the reference standard [2]. The antibacterial activity is attributed to the 2-phenylquinoline core, with substitution pattern at C-4 modulating potency [3]. QSAR modeling of related 4-methyl-2-(4-substituted phenyl)quinoline derivatives confirms that chloro and methyl substitution patterns significantly influence predicted antibacterial activity compared to experimental values, validating that this specific substitution array cannot be assumed equivalent to other 2-phenylquinoline analogs without experimental verification [4].

Antimicrobial Antibacterial MIC Drug Discovery

2-Phenylquinoline Core Scaffold Validated as Privileged Structure for Efflux Pump Inhibition in Multidrug-Resistant Staphylococcus aureus

The 2-phenylquinoline scaffold, from which 4-chloro-3-methyl-2-phenylquinoline is derived, has been extensively validated as a potent chemotype for NorA efflux pump inhibition in Staphylococcus aureus, a critical mechanism in combating antimicrobial resistance [1]. In a comprehensive medicinal chemistry campaign, 2-phenylquinoline derivatives were designed via ligand-based pharmacophore modeling and demonstrated potent EPI activity against NorA-overexpressing strains [2]. Optimized compounds from this series restored ciprofloxacin antibacterial activity against resistant S. aureus strains at low concentrations, with structure-activity relationship studies revealing that substitution at the C-4 and C-6 positions critically modulates potency and selectivity [3]. The presence of the 2-phenyl group is essential for NorA binding, while modifications at C-4 (such as chloro substitution) and C-3 (such as methyl substitution) provide vectors for tuning physicochemical properties and target engagement [4].

Antimicrobial Resistance Efflux Pump Inhibitor NorA MRSA

Physical and Chemical Identity Defined by Validated Analytical Parameters Including Purity Specification and Melting Point Range

4-Chloro-3-methyl-2-phenylquinoline is supplied as a white crystalline solid with a specified minimum purity of 99% and a melting point range of 43-45°C [1]. The compound's solubility profile indicates slight water solubility with solubility in ethanol, which is consistent with the lipophilic character imparted by the 2-phenyl and 3-methyl substituents [2]. Compared to 4-chloro-2-phenylquinoline (lacking the 3-methyl group), the 3-methyl substitution contributes to reduced aqueous solubility and increased lipophilicity, which may influence both synthetic handling and biological membrane permeability [3]. The compound is typically stored long-term in cool, dry conditions and is stable under inert atmosphere at room temperature .

Quality Control Analytical Chemistry Procurement Specification CAS 1073-26-3

Recommended Research and Procurement Application Scenarios for 4-Chloro-3-methyl-2-phenylquinoline Based on Validated Evidence


Scaffold Diversification via C-4 Cross-Coupling Chemistry in Medicinal Chemistry Campaigns

Medicinal chemistry laboratories seeking to generate 2-phenylquinoline derivative libraries can utilize the reactive C-4 chloro substituent as a diversification handle for Suzuki-Miyaura cross-coupling. This enables the synthesis of 4-aryl-3-methyl-2-phenylquinoline analogs without requiring separate halogenation steps, reducing synthetic complexity compared to 3-methyl-2-phenylquinoline starting materials lacking the C-4 halogen [1]. This application is particularly relevant for structure-activity relationship (SAR) exploration in drug discovery programs targeting kinases, GPCRs, or antimicrobial targets where the 2-phenylquinoline scaffold has demonstrated activity [2].

Starting Material for NorA Efflux Pump Inhibitor Development Targeting Multidrug-Resistant S. aureus

Given the extensive validation of the 2-phenylquinoline core as a privileged scaffold for NorA efflux pump inhibition in drug-resistant Staphylococcus aureus, 4-chloro-3-methyl-2-phenylquinoline serves as a strategic synthetic intermediate for building novel EPI candidates [1]. The C-4 chloro substituent enables further functionalization to optimize potency and selectivity, while the 2-phenyl group is essential for NorA target engagement [2]. This compound is appropriate for laboratories engaged in antimicrobial resistance research, particularly those developing adjunctive therapies to restore fluoroquinolone efficacy against resistant clinical isolates [3].

Antimicrobial Screening and QSAR Model Validation in Antibacterial Drug Discovery

Research groups conducting antimicrobial screening of quinoline-based compounds can employ 4-chloro-3-methyl-2-phenylquinoline as a reference compound within the 2-phenylquinoline class. The documented class-level antibacterial activity against E. coli and S. aureus provides a benchmark for evaluating novel derivatives [1]. The compound's defined substitution pattern (4-chloro, 3-methyl, 2-phenyl) also makes it suitable for validating quantitative structure-activity relationship (QSAR) models that predict antimicrobial potency based on substituent effects [2]. This application is relevant for academic and industrial laboratories engaged in rational antibacterial drug design.

Analytical Method Development and Reference Standard Procurement

Due to its well-defined physical properties (white crystalline solid, melting point 43-45°C, purity ≥ 99%) and stable storage characteristics, 4-chloro-3-methyl-2-phenylquinoline is suitable as an analytical reference standard for HPLC method development and quality control applications involving quinoline-based compounds [1]. The compound's distinct retention characteristics and UV absorbance profile make it useful as a system suitability standard in chromatographic analyses of quinoline-containing pharmaceutical intermediates and final drug substances [2].

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